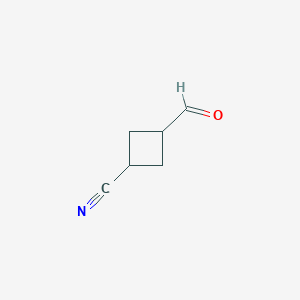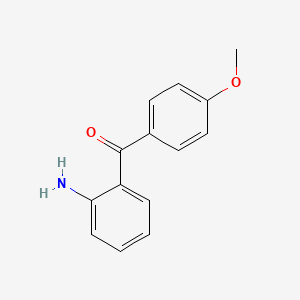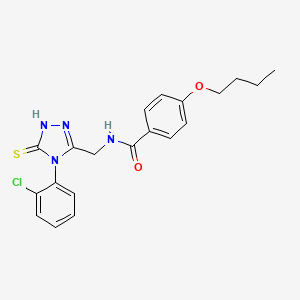
3-Formylcyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It also includes the class of compounds it belongs to and its role or use in industry or research .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, catalysts, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to elucidate the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. It also includes studying how these properties influence the compound’s behavior in different environments .Scientific Research Applications
Isomerization and Synthesis of Derivatives : Epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile undergo isomerization into 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives in specific conditions, demonstrating its role in the synthesis of complex organic compounds (Razin & Ulin, 2003).
Catalyzed Reactions for Novel Compounds : Research has shown that 1-alkynylcyclobutanols react with aryl iodides in the presence of palladium catalysts to form 2-disubstituted methylenecyclopentan-1-ones. This process is a clear example of how 3-Formylcyclobutane-1-carbonitrile derivatives can be used in catalyzed ring expansion reactions (Wei, Wei, Pan, & Wu, 2003).
Synthesis of Heterocyclic Compounds : A study reported the synthesis of 2-hydroxybenzoyl-1,2-dihydropyridine-3-carboxylates and other heterocyclic compounds using a three-component, one-pot synthesis method involving 3-formylchromones. This underscores the versatility of this compound in creating diverse heterocyclic structures (Rajkumar, Suman, & Raju, 2015).
Organometallic Analogs and Catalysis : The synthesis of 1-zirconacyclobuta-2,3-dienes, which are organometallic analogs of elusive 1,2-cyclobutadiene, illustrates the potential of this compound derivatives in organometallic chemistry and catalysis. These compounds have shown interesting reactivity patterns and structural properties (Shi et al., 2021).
Glass Transition Temperature in Polymer Science : The effect of cyclobutane carbonitrile rings, such as those in this compound, on the glass transition temperature of vinyl copolymers was studied, revealing their impact on polymer properties. This research is significant for materials science and engineering (Collette, Gale, & Belletěte, 1980).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-formylcyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-3-5-1-6(2-5)4-8/h4-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTBCTJEUJKOBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C#N)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B2966071.png)


![3-[(2,4-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2966078.png)

![4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}-1-(2-ethoxybenzoyl)piperidine](/img/structure/B2966080.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)sulfanyl]acetic acid](/img/structure/B2966082.png)

![Methyl 3-[(4-Methoxyphenyl)amino]propanoate](/img/structure/B2966084.png)
![N-(2-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2966085.png)
